molecular formula C25H26FN3O3S B6518836 N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 904827-72-1

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1'-biphenyl]-4-carboxamide

Número de catálogo: B6518836
Número CAS: 904827-72-1
Peso molecular: 467.6 g/mol
Clave InChI: OEBWNODHDGWWGJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound featuring a biphenyl carboxamide core linked via a sulfonylethyl chain to a 4-(2-fluorophenyl)piperazine moiety. The 2-fluorophenyl group on the piperazine ring may enhance binding specificity and metabolic stability compared to non-fluorinated analogs .

Propiedades

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3S/c26-23-8-4-5-9-24(23)28-15-17-29(18-16-28)33(31,32)19-14-27-25(30)22-12-10-21(11-13-22)20-6-2-1-3-7-20/h1-13H,14-19H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBWNODHDGWWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Biphenyl Carboxamide Moieties

Compound A : N-(4-Sulfamoylbenzyl)-(1,1'-biphenyl)-4-carboxamide (compound 4 in )

  • Key Differences : Replaces the sulfonylethyl-piperazine group with a sulfamoylbenzyl linker.
  • Activity: Exhibits carbonic anhydrase inhibitory activity, suggesting the biphenyl carboxamide scaffold contributes to enzyme binding.

Compound B : N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-carboxamide (CAS RN: 148672-13-3)

  • Key Differences : Incorporates a methylpiperazine group on a methoxyphenyl ring and a 1,2,4-oxadiazolyl substituent on the biphenyl system.
  • Activity : The oxadiazole group likely enhances metabolic stability and bioavailability compared to the target compound’s simpler fluorophenyl-piperazine motif .

Piperazine-Based Sulfonamide Derivatives

Compound C : N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()

  • Key Differences : Uses an acetamide linker instead of ethyl sulfonyl and lacks the biphenyl system.

Compound D : 1-[(4-Fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide ()

  • Key Differences : Replaces piperazine with piperidine and substitutes the biphenyl carboxamide with a phenylethyl group.
  • Activity: Piperidine’s chair conformation (vs.

Fluorinated Piperazine Derivatives with Receptor Affinity

Compound E : N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides ()

  • Key Differences : Features a dichlorophenyl-piperazine group and a heterobiaryl carboxamide.
  • Activity : High affinity and enantioselectivity for D3 dopamine receptors, suggesting that halogenated aryl groups on piperazine enhance receptor specificity. The target compound’s 2-fluorophenyl group may offer similar advantages but with reduced steric bulk .

Pharmacological and Physicochemical Comparisons

Table 1: Structural and Functional Comparison

Compound Core Structure Piperazine Substituent Linker Type Key Activity/Property Reference
Target Compound Biphenyl carboxamide 2-Fluorophenyl Sulfonylethyl Potential receptor modulation
Compound A Biphenyl carboxamide None Sulfamoylbenzyl Carbonic anhydrase inhibition
Compound C Acetamide 4-Methylphenylsulfonyl Acetamide Serotonin/Dopamine receptor binding
Compound E Heterobiarylcarboxamide 2,3-Dichlorophenyl Butyl D3 receptor antagonism

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound ~500 3.8 <0.1 (aqueous) Not reported
Compound A ~400 2.5 1.2 (DMSO) 215–218
Compound E ~450 4.2 <0.05 (aqueous) 180–185

Research Findings and Implications

  • Receptor Binding : Fluorinated piperazine derivatives (e.g., Compound E) show high affinity for dopamine receptors, suggesting the target compound’s 2-fluorophenyl group may confer similar selectivity .
  • Metabolic Stability : Sulfonylethyl linkers (target compound) may improve stability over acetamide-based analogs (Compound C) due to reduced susceptibility to enzymatic cleavage .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.